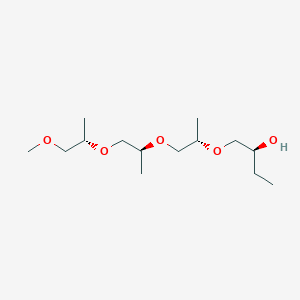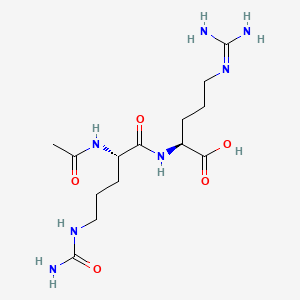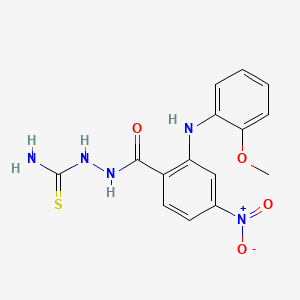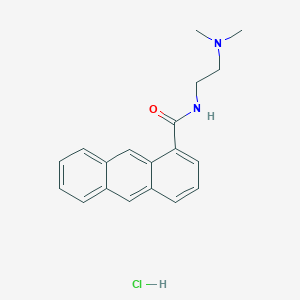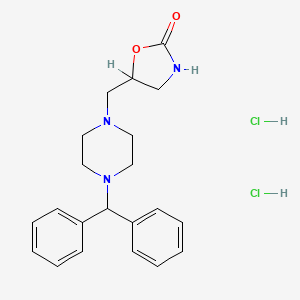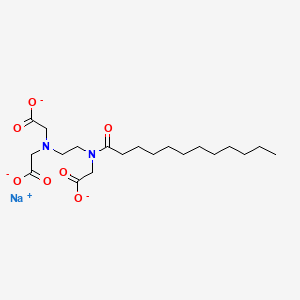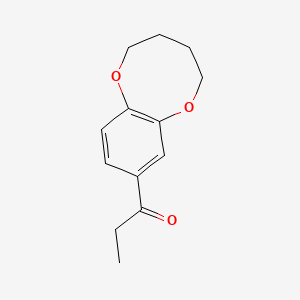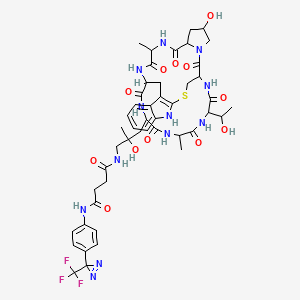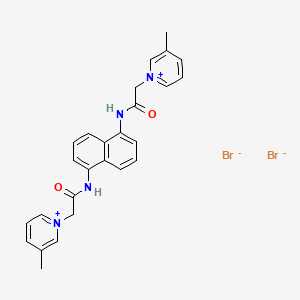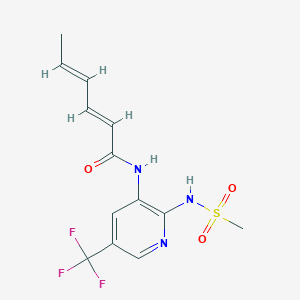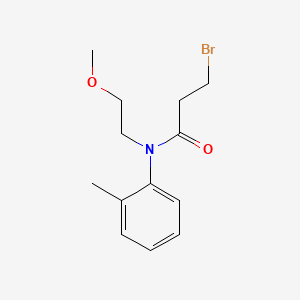
1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl hexanoate is an organic compound with a complex structure It is characterized by the presence of a hexanoate ester group, a propenyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl hexanoate typically involves multiple steps. One common method includes the esterification of hexanoic acid with a suitable alcohol, followed by the introduction of the propenyl and methylphenyl groups through a series of reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl hexanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research may explore its potential as a drug candidate or as a component in pharmaceutical formulations.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl hexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl butanoate
- 1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl octanoate
Uniqueness
1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl hexanoate is unique due to its specific ester group and the combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where similar compounds may not be as effective.
Properties
CAS No. |
84006-37-1 |
|---|---|
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-[(E)-3-(4-methylphenyl)prop-2-enoyl]oxybutan-2-yl hexanoate |
InChI |
InChI=1S/C20H28O4/c1-5-6-7-8-19(21)23-16(3)17(4)24-20(22)14-13-18-11-9-15(2)10-12-18/h9-14,16-17H,5-8H2,1-4H3/b14-13+ |
InChI Key |
NHRNEQWXPRHBEL-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCCC(=O)OC(C)C(C)OC(=O)/C=C/C1=CC=C(C=C1)C |
Canonical SMILES |
CCCCCC(=O)OC(C)C(C)OC(=O)C=CC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


